Cas no 86728-85-0 (Ethyl (S)-4-chloro-3-hydroxybutyrate)
Ethyl (S)-4-chloro-3-hydroxybutyrate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate
- ethyl s-4-chloro-3-hydroxybutyrate
- (S)-(-)-4-Chloro-3-hydroxybutyric acid ethyl ester
- (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
- Ethyl (S)-4-Chloro-3-Hydroxybutyrate
- S-4-Chloro-3-hydroxybutyric acid ethyl ester
- (-)-ETHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE
- (S)-Ethyl 4-chloro-3-hydroxybutanoate
- Atorvastatin ATS-4
- Ats-4
- ethyl (3S)-4-chloro-3-hydroxybutanoate
- Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate
- ETHYL-(S)-(-)-4-CHLORO-3-HYDROXYBUTYRATE
- (S)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
- Ethyl (S)-(?)-4-chloro-3-hydroxybutyrate
- ethyl (S)-4-chloro-3-hydroxybutanoate
- ethyl (S)-(-)-4-chloro-3-hydroxybutanoate
- (S)-4-Chloro-3-hydroxy-n-butyric Acid Ethyl Ester
- S-4-Chloro-3-hydroxybutyrate
- PubChem5783
- KSC490A8D
- ZAJNMXDBJKCCAT-YFKPB
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (S)- (ZCI)
- Ethyl (3S)-4-chloro-3-hydroxybutanoate (ACI)
- (-)-Ethyl 4-chloro-3-hydroxybutyrate
- (3S)-4-Chloro-3-hydroxybutyric acid ethyl ester
- (S)-4-Chloro-3-hydroxybutanoic acid ethyl ester
- Ethyl (3S)-4-chloro-3-hydroxybutyrate
- Ethyl (S)-(+)-4-chloro-3-hydroxybutanoate
- Ethyl (S)-γ-chloro-β-hydroxybutyrate
- ethyl (3S)-4-chloro-3-hydroxy-butanoate
- Ethyl(S)-(-)-4-chloro-3-hydroxybutyrate
- DB-029762
- NS00127113
- SCHEMBL96394
- ethyl(3S)-4-chloro-3-hydroxybutyrate
- Ethyl (S)-4-Chloro-3-Hydroxy Butanoate
- DTXCID90377930
- C1717
- (S)-ethyl-4-chloro-3-hydroxybutyrate
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3S)-
- 86728-85-0
- ethyl(S)-4-chloro-3-hydroxybutyrate
- (s)-4-chloro-3- hydroxybutanoic acid ethyl ester
- CS-W017853
- ethyl (S) 4-chloro-3-hydroxybutyrate
- DTXSID00427096
- MFCD00211241
- AKOS015838752
- Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, 96%
- 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)-
- EN300-108384
- AS-14912
- ethyl 4-chloro-(S)-3-hydroxybutyrate
- J-524234
- 4LVQ2A7DDJ
- AKOS006239591
- (S)-Ethyl 4-chloro-3-hydroxybutyrate
- ethyl (S)-4-chloro3-hydroxybutyrate
- Ethyl (S)-4-chloro-3-hydroxybutyrate
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- MDL: MFCD00211241
- Inchi: 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
- InChI Key: ZAJNMXDBJKCCAT-YFKPBYRVSA-N
- SMILES: C([C@H](O)CCl)C(=O)OCC
Computed Properties
- Exact Mass: 166.04000
- Monoisotopic Mass: 166.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 1.19 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 96°C/3mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.453(lit.)
- PSA: 46.53000
- LogP: 0.53930
- Specific Rotation: -14.5 º (c=neat)
- Optical Activity: [α]23/D −14°, neat
- Solubility: Not determined
Ethyl (S)-4-chloro-3-hydroxybutyrate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26-S36-S39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Risk Phrases:R41
- Packing Group:III
- Safety Term:6.1
Ethyl (S)-4-chloro-3-hydroxybutyrate Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl (S)-4-chloro-3-hydroxybutyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 460524-1G |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 1g |
¥310.31 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 460524-5G |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 5g |
¥512.29 | 2023-12-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S804937-100g |
86728-85-0 | 96% | 100g |
¥298.00 | 2022-08-31 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018986-100g |
Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate |
86728-85-0 | ≥97% | 100g |
¥115.0 | 2023-09-15 | |
| TRC | E926103-500mg |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | E926103-1g |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 1g |
$ 60.00 | 2022-06-05 | ||
| TRC | E926103-5g |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 5g |
$115.00 | 2023-05-18 | ||
| TRC | E926103-10g |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 10g |
$184.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014122-1g |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 96% | 1g |
¥29 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014122-5g |
Ethyl (S)-4-chloro-3-hydroxybutyrate |
86728-85-0 | 96% | 5g |
¥38 | 2024-05-21 |
Ethyl (S)-4-chloro-3-hydroxybutyrate Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 8; 2 h, 0 °C
2.1 Catalysts: Hydrochloric acid ; 3 h, 20 °C
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Production Method 8
2.1 Solvents: Water ; 8 h, 25 °C
2.2 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 10
Production Method 11
Production Method 12
2.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Gluconate 5-dehydrogenase , Carbonyl reductase (NADPH) Solvents: Butyl acetate ; 6 h, pH 8, 30 °C; 2 h
Ethyl (S)-4-chloro-3-hydroxybutyrate Raw materials
- (S)-3-Chloro-1,2-propanediol
- Propanenitrile, 3-chloro-2-hydroxy-, (2S)-
- ethyl 4-chloro-3-oxobutanoate
- (S)-Epichlorohydrin
- D-Gluconic acid
- 1,3,2-Dioxathiolane, 4-(chloromethyl)-, 2-oxide, (4S)-
- (3S)-4-Chloro-3-hydroxybutyronitrile
-
Ethyl (S)-4-chloro-3-hydroxybutyrate Preparation Products
Ethyl (S)-4-chloro-3-hydroxybutyrate Suppliers
Ethyl (S)-4-chloro-3-hydroxybutyrate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Ethyl (S)-4-chloro-3-hydroxybutyrate
Ethyl (S)-4-chloro-3-hydroxybutyrate (CAS No. 86728-85-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl (S)-4-chloro-3-hydroxybutyrate, identified by its CAS number 86728-85-0, is a significant compound in the realm of pharmaceutical synthesis. This chiral ester plays a pivotal role in the development of various therapeutic agents, particularly in the realm of enzyme inhibitors and metabolic pathway modulators. The unique stereochemistry of this compound, characterized by its (S)-configuration, makes it a valuable building block for enantiomerically pure drugs, which are increasingly sought after due to their enhanced efficacy and reduced side effects.
The structural integrity of Ethyl (S)-4-chloro-3-hydroxybutyrate is defined by its carboxylate ester group and a hydroxyl substituent on the β-carbon, alongside a chloro group on the α-carbon. This arrangement imparts distinct reactivity and interaction capabilities with biological targets. The presence of the chiral center at the α-carbon allows for the synthesis of enantiomerically pure derivatives, which are crucial in drug design. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for this compound, making it more accessible for industrial applications.
In recent years, Ethyl (S)-4-chloro-3-hydroxybutyrate has garnered attention for its potential in the development of novel antibiotics and antiviral agents. Its structural motif is reminiscent of several natural products known for their bioactivity against pathogenic microorganisms. For instance, studies have explored its derivatives as inhibitors of bacterial fatty acid synthesis, a critical pathway for microbial growth and survival. The chloro-substituent enhances electrophilicity, facilitating further functionalization into more complex pharmacophores.
Moreover, Ethyl (S)-4-chloro-3-hydroxybutyrate has been investigated as a precursor in the synthesis of advanced materials with pharmaceutical applications. Its ability to undergo polymerization or cross-linking reactions makes it a candidate for developing biodegradable drug delivery systems. These systems are designed to release therapeutic agents in a controlled manner, improving treatment outcomes and patient compliance. The hydroxyl group provides nucleophilic reactivity, enabling the formation of ester linkages that are stable under physiological conditions but cleavable under specific stimuli.
The compound's significance extends to its role in metabolic engineering and synthetic biology. Researchers have leveraged Ethyl (S)-4-chloro-3-hydroxybutyrate as a substrate for engineered enzymes that catalyze novel reactions or enhance existing metabolic pathways. This approach has been particularly useful in producing high-value chemicals like amino acids and vitamins through microbial fermentation. The stereochemical purity of this compound ensures that downstream products retain the desired enantiomeric excess, which is essential for biological activity.
Recent clinical trials have highlighted the potential of Ethyl (S)-4-chloro-3-hydroxybutyrate derivatives in treating neurological disorders. Its structural analogs have shown promise as neuroprotective agents by modulating neurotransmitter levels or inhibiting toxic protein aggregation. The compound's ability to cross the blood-brain barrier has been a key factor in these studies, making it an attractive candidate for central nervous system therapies. Furthermore, preclinical data suggests that certain derivatives may exhibit anti-inflammatory properties, offering new avenues for treating chronic inflammatory diseases.
The synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate has seen significant improvements due to innovations in green chemistry principles. Catalytic methods that minimize waste and energy consumption have been developed, aligning with global sustainability goals. Continuous flow reactors have been particularly effective in producing this compound at scale while maintaining high yields and purity standards. These advancements not only enhance cost-efficiency but also reduce environmental impact, making pharmaceutical manufacturing more sustainable.
Future research directions include exploring novel derivatives of Ethyl (S)-4-chloro-3-hydroxybutyrate with enhanced pharmacological properties. Computational modeling techniques are being employed to predict the biological activity of various structural modifications before experimental validation. This interdisciplinary approach accelerates drug discovery by reducing trial-and-error experimentation and focusing resources on promising candidates.
In conclusion, Ethyl (S)-4-chloro-3-hydroxybutyrate is a versatile compound with broad applications in pharmaceutical synthesis and biotechnology. Its unique stereochemistry and reactivity make it indispensable in developing enantiomerically pure drugs for diverse therapeutic areas. As research continues to uncover new synthetic pathways and biological functions, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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